1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
Description
1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is a brominated ketone derivative featuring a central propan-2-one backbone substituted with a bromine atom at the 1-position and a 2,6-bis(difluoromethyl)phenyl group. This compound is structurally distinct due to the presence of two electron-withdrawing difluoromethyl (-CF₂H) groups on the aromatic ring and a reactive bromine atom adjacent to the ketone functionality.
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,6-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)8-6(10(13)14)3-2-4-7(8)11(15)16/h2-4,9-11H,1H3 |
InChI Key |
ZKMDBUMDGWMLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1C(F)F)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and carbonyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The difluoromethyl groups can influence the compound’s reactivity and stability, as well as its interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on compounds with analogous functional groups (e.g., difluoromethyl substituents, aromatic systems) or reactivity profiles, as detailed in .
Structural and Functional Group Analysis
- Target Compound : Contains a brominated propan-2-one core and a 2,6-bis(difluoromethyl)phenyl group. The bromine atom at the 1-position enhances electrophilicity, making it susceptible to nucleophilic attack.
- Analogous Compounds () : Carboxamide derivatives (e.g., compounds 9c–9h) feature difluoromethyl groups on pyrazole or indazole rings and aromatic carboxamide linkages. Examples include N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9c) and N-(2-(pyrrolidin-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9f) .
| Property | Target Compound | Analogous Compounds (e.g., 9c–9h) |
|---|---|---|
| Core Structure | Bromopropan-2-one | Carboxamide-linked heterocycles |
| Key Functional Groups | Bromine, ketone, bis(difluoromethyl) | Difluoromethyl, carboxamide, heteroaromatic |
| Electrophilic Sites | Bromine (C-Br bond) | Carboxamide carbonyl (C=O) |
Physical Properties
- Melting Points : The analogous compounds in exhibit melting points between 134–190°C , attributed to strong intermolecular forces (e.g., hydrogen bonding in carboxamides) . The target compound’s melting point is likely lower due to the absence of hydrogen-bonding carboxamide groups and the presence of bulky bromine and difluoromethyl substituents.
- Molecular Weight : The target compound’s molecular weight (estimated ~350–370 g/mol) is comparable to compounds like 9c (335.17 g/mol) and 9h (317.12 g/mol), though bromine adds significant mass relative to fluorine or nitrogen-containing groups .
Reactivity and Stability
- Bromine Reactivity : The C-Br bond in the target compound is more labile than the C-F bonds in analogous difluoromethyl-substituted carboxamides, enabling nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions).
- Electron-Withdrawing Effects : The bis(difluoromethyl)phenyl group enhances the electron-deficient nature of the aromatic ring, similar to the pyrazole rings in compounds 9d and 9g . This could stabilize negative charges in intermediates or transition states.
Spectral Data Comparison
While spectral data for the target compound is unavailable, trends from suggest:
- ¹H-NMR : The bis(difluoromethyl) groups would produce distinct splitting patterns (e.g., coupling with adjacent protons), as seen in the carboxamide analogs .
- ¹³C-NMR : The ketone carbonyl (C=O) in the target compound would resonate near 200–210 ppm , contrasting with carboxamide carbonyls (165–175 ppm) in analogs like 9c .
Research Findings and Limitations
- Thermal Stability : The absence of hydrogen-bonding networks (cf. carboxamides) may reduce thermal stability, as observed in other brominated ketones.
Biological Activity
1-(2,6-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique structural features, including difluoromethyl groups and a bromopropanone moiety. With a molecular formula of and a molecular weight of 313.09 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and material science due to its distinct biological activities.
Research indicates that this compound exhibits significant biological activity primarily through the modulation of enzyme activity. Its mechanism likely involves interactions with specific molecular targets, such as enzymes or receptors, which influence signal transduction and metabolic pathways. Notably, studies have shown its potential effects on dopamine transporters and sigma receptors, suggesting applications in treating neurological disorders.
Enzyme Interaction Studies
The compound has been implicated in modulating the activity of neurotransmitter transport enzymes. Interaction studies reveal that it can bind to specific receptors, which may lead to therapeutic applications in neurological conditions. Ongoing research aims to elucidate the full spectrum of its biological interactions and therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with several structurally similar compounds:
| Compound Name | Key Difference | Unique Features |
|---|---|---|
| 1-(2,6-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one | Chlorine instead of bromine | Different reactivity profile due to halogen substitution |
| 1-(2,6-Bis(difluoromethyl)phenyl)-3-iodopropan-1-one | Iodine instead of bromine | Potentially different biological activity due to larger halogen size |
| 1-(2,6-Bis(difluoromethyl)phenyl)-3-fluoropropan-1-one | Fluorine instead of bromine | Enhanced stability and altered reactivity patterns due to fluorination |
| 1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one | Lacks halogen substitution | May exhibit different chemical properties due to absence of halogen |
This table highlights how the presence and type of halogen substitution can significantly influence the biological activity and chemical properties of these compounds.
Case Studies and Research Findings
Recent studies have focused on the cytotoxic effects of related compounds in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against human leukemia and breast cancer cell lines. These studies suggest that compounds with electron-withdrawing groups at specific positions on the aromatic ring exhibit enhanced biological potency .
Example Case Study
In a study examining similar difluoromethyl-substituted compounds, findings indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin. This suggests that modifications to the difluoromethyl group can enhance biological activity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Safety and Handling
According to Material Safety Data Sheets (MSDS), precautions should be taken when handling this compound due to its hazardous nature. It is classified under various regulations for its potential health risks upon exposure . Proper safety measures include using personal protective equipment and ensuring adequate ventilation during handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
